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Compound of Interest

Compound Name: Sulfo-Cy3 amine

Cat. No.: B611056 Get Quote

An In-depth Exploration of its Applications in Cellular Imaging and Biomolecule Labeling

Sulfo-Cy3 amine is a water-soluble, bright orange-red fluorescent dye that has become an

indispensable tool in modern biological research. Its utility spans a wide range of applications,

from the precise labeling of biomolecules to advanced cellular imaging techniques. This

technical guide provides a comprehensive overview of Sulfo-Cy3 amine, including its

fundamental properties, detailed experimental protocols for its use, and a workflow for its

application in immunofluorescence studies.

Core Properties and Spectral Characteristics
Sulfo-Cy3 amine is a derivative of the cyanine dye Cy3, modified with a sulfonate group and a

reactive amine functional group. The presence of the sulfonate group imparts excellent water

solubility, which is a significant advantage in biological experiments as it minimizes non-specific

binding and aggregation in aqueous buffers.[1][2] The amine group allows for the covalent

attachment of the dye to various biomolecules through the formation of stable amide bonds

with carboxylic acid groups or their activated esters.[3] This makes it a versatile tool for labeling

proteins, antibodies, and nucleic acids.[1]

The key spectral properties of Sulfo-Cy3 amine are summarized in the table below, providing

researchers with the essential data for designing and executing fluorescence-based

experiments.
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Property Value Reference

Maximum Excitation

Wavelength (λex)
~554 nm [1]

Maximum Emission

Wavelength (λem)
~568 nm [1]

Molar Extinction Coefficient 150,000 cm⁻¹M⁻¹

Quantum Yield (Φ) ~0.1

Stokes Shift ~14 nm [1]

Bioconjugation: Labeling Biomolecules with Sulfo-
Cy3
The primary application of Sulfo-Cy3 amine is in the covalent labeling of biomolecules. The

following section provides a detailed protocol for the labeling of antibodies, a common

application in life sciences research.

Experimental Protocol: Antibody Labeling with Sulfo-
Cy3 NHS Ester
This protocol describes the labeling of an antibody with a Sulfo-Cy3 N-hydroxysuccinimide

(NHS) ester, a common amine-reactive derivative.

Materials:

Antibody (or other protein) to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

Sulfo-Cy3 NHS ester

Anhydrous dimethyl sulfoxide (DMSO)

1 M Sodium bicarbonate buffer, pH 8.5

Purification column (e.g., spin desalting column or gel filtration column)
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Reaction tubes

Pipettes and tips

Procedure:

Protein Preparation:

Dissolve the antibody in an amine-free buffer such as phosphate-buffered saline (PBS) at

a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine must

be avoided as they will compete with the antibody for reaction with the NHS ester.[4]

Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate. This

slightly alkaline pH is optimal for the reaction between the NHS ester and primary amines

on the protein.[5]

Dye Preparation:

Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO to a

concentration of 10 mg/mL. Vortex the solution to ensure the dye is fully dissolved.[5]

Conjugation Reaction:

The optimal molar ratio of dye to protein for labeling should be determined empirically, but

a starting point of a 10:1 to 20:1 molar excess of dye to antibody is recommended.

Add the calculated volume of the Sulfo-Cy3 NHS ester solution to the protein solution

while gently vortexing.

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Purification of the Labeled Antibody:

Following the incubation, the unreacted dye must be removed from the labeled antibody.

This is typically achieved using a spin desalting column or a gel filtration column (e.g.,

Sephadex G-25).
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Follow the manufacturer's instructions for the chosen purification column. The labeled

antibody will elute from the column, while the smaller, unreacted dye molecules will be

retained.

Collect the fractions containing the brightly colored, labeled antibody.

Characterization (Optional but Recommended):

The degree of labeling (DOL), which is the average number of dye molecules per antibody

molecule, can be determined by measuring the absorbance of the conjugate at 280 nm

(for the protein) and at the excitation maximum of Sulfo-Cy3 (~554 nm).

Application in Research: Immunofluorescence
Workflow
Sulfo-Cy3 labeled antibodies are extensively used in immunofluorescence (IF) to visualize the

localization of specific proteins within cells and tissues. The following section outlines a typical

experimental workflow for indirect immunofluorescence and includes a corresponding diagram.

Experimental Workflow: Indirect Immunofluorescence
This workflow describes the use of a Sulfo-Cy3 labeled secondary antibody to detect a primary

antibody bound to a target antigen within cultured cells.
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1. Cell Culture on Coverslips

2. Fixation (e.g., 4% Paraformaldehyde)

3. Permeabilization (e.g., 0.1% Triton X-100)

4. Blocking (e.g., 5% BSA) 5. Primary Antibody Incubation

6. Wash Steps (PBS)

7. Sulfo-Cy3 Secondary Antibody Incubation

8. Wash Steps (PBS)

9. Mounting on Microscope Slide

10. Fluorescence Microscopy (Excitation ~554 nm)

11. Image Acquisition and Analysis

Click to download full resolution via product page

Caption: A typical workflow for indirect immunofluorescence using a Sulfo-Cy3 labeled

secondary antibody.

Detailed Protocol for Indirect Immunofluorescence
Materials:

Cultured cells on sterile coverslips

Phosphate-buffered saline (PBS)

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% bovine serum albumin (BSA) in PBS)

Primary antibody specific to the target protein

Sulfo-Cy3 labeled secondary antibody (with specificity for the primary antibody's host

species)
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Mounting medium

Microscope slides

Fluorescence microscope with appropriate filters for Cy3

Procedure:

Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish.

Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4%

paraformaldehyde for 15-20 minutes at room temperature.

Permeabilization: Wash the cells three times with PBS. If the target protein is intracellular,

permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 10-15

minutes.

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding sites by

incubating with 5% BSA in PBS for 1 hour at room temperature.

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the

blocking buffer. Incubate the cells with the primary antibody solution for 1-2 hours at room

temperature or overnight at 4°C in a humidified chamber.

Wash: Wash the cells three times with PBS for 5 minutes each to remove unbound primary

antibody.

Secondary Antibody Incubation: Dilute the Sulfo-Cy3 labeled secondary antibody in the

blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room

temperature, protected from light.

Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.

Mounting: Carefully mount the coverslip onto a microscope slide using a drop of mounting

medium.

Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with

filters appropriate for Cy3 (excitation ~554 nm, emission ~568 nm).
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Logical Relationship of Bioconjugation
The chemical reaction between Sulfo-Cy3 amine and a carboxylic acid-containing

biomolecule, often activated as an NHS ester, is a fundamental process for its application. The

following diagram illustrates this logical relationship.

Reactants Activation (Optional) Product

Sulfo-Cy3 Amine

Activated Biomolecule
(NHS Ester)

 reacts with

Biomolecule with
Carboxylic Acid Activator (e.g., EDC/NHS)

 reacts with  forms Sulfo-Cy3 Labeled
Biomolecule

 forms stable
amide bond

Click to download full resolution via product page

Caption: The logical flow of the bioconjugation reaction between Sulfo-Cy3 amine and a

biomolecule.

In conclusion, Sulfo-Cy3 amine and its derivatives are powerful and versatile fluorescent

probes for a wide array of applications in biological research. Its excellent water solubility,

bright fluorescence, and reactive amine handle make it an ideal choice for labeling

biomolecules and visualizing cellular structures and processes with high sensitivity and

specificity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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